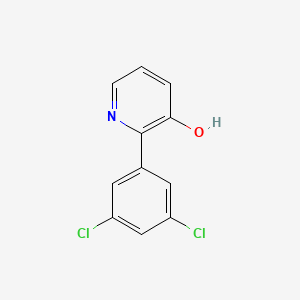

2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine

Description

General Context of Substituted Pyridine (B92270) Architectures in Organic and Inorganic Chemistry

The pyridine ring, a heterocyclic aromatic compound with the chemical formula C₅H₅N, is a fundamental building block in chemistry. google.comfishersci.com Its structural similarity to benzene (B151609), with one methine group replaced by a nitrogen atom, imparts a unique set of properties that have been extensively exploited in both organic and inorganic chemistry. google.comfishersci.com

In organic synthesis , substituted pyridines serve as versatile intermediates and synthons for the construction of more complex molecules. google.com The nitrogen atom in the pyridine ring lowers the electron density of the carbon atoms, making them susceptible to nucleophilic substitution reactions, particularly at the 2- and 4-positions. google.com Conversely, electrophilic substitution typically occurs at the 3-position, which is the most electron-rich carbon. google.com This distinct reactivity allows for regioselective functionalization, a crucial aspect in the synthesis of pharmaceuticals and agrochemicals. researchgate.net Numerous methods for the synthesis of substituted pyridines have been developed, including condensation reactions, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions. google.comresearchgate.net

In inorganic chemistry , pyridine and its derivatives are widely used as ligands in coordination chemistry. The lone pair of electrons on the nitrogen atom can readily coordinate with metal ions, forming stable complexes. nih.gov The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing various substituents onto the ring, thereby influencing the properties and reactivity of the resulting metal complex. nih.gov These complexes find applications in catalysis, materials science, and as models for biological systems.

The prevalence of the substituted pyridine scaffold is evident in numerous commercially significant products, including a substantial number of FDA-approved drugs. medchemexpress.com

Significance and Research Trajectory of Hydroxylated and Halogenated Pyridine Derivatives

The introduction of hydroxyl (-OH) and halogen (-X) substituents onto the pyridine ring significantly modifies its chemical properties and biological activity, making these derivatives particularly important in various fields of research.

Hydroxylated pyridines , also known as pyridinols or pyridones (in their tautomeric form), are key intermediates in organic synthesis and are present in many biologically active molecules. urfu.ruchemicalbook.com The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and solubility. It can also be a site for further chemical modification, such as etherification or esterification. The synthesis of hydroxypyridines can be challenging due to regioselectivity issues, and various methods have been developed to achieve site-selective hydroxylation. nih.govorgsyn.org For instance, the reaction of pyridine N-oxides with silylaryl triflates in the presence of cesium fluoride (B91410) provides a route to 3-(2-hydroxyphenyl)pyridines. nih.gov

Halogenated pyridines are crucial building blocks in synthetic chemistry, particularly for the introduction of other functional groups through cross-coupling reactions. researchgate.netjubilantingrevia.com The carbon-halogen bond serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The regioselective halogenation of the pyridine ring is a significant area of research, as the position of the halogen atom dictates the subsequent synthetic transformations. researchgate.netjubilantingrevia.com For example, methods have been developed for the 3-selective halogenation of pyridines via Zincke imine intermediates. researchgate.netjubilantingrevia.com Halogenated pyridines are found in a wide array of pharmaceuticals and agrochemicals, where the halogen atoms can enhance biological activity and metabolic stability. researchgate.netnih.gov

The combination of both hydroxyl and halogen substituents on a pyridine ring, as seen in compounds like 2,3-dichloro-5-hydroxypyridine, creates a highly functionalized scaffold with potential applications in the development of new herbicides, fungicides, and pharmaceuticals.

Specific Focus: Academic Research Pertaining to 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine

However, research on structurally related compounds provides a basis for understanding its potential chemical behavior and significance. For instance, studies on the biochemical characterization of (3,5-dichlorophenyl)pyridine-based inhibitors of furin, a proprotein convertase, highlight the potential biological activity of the dichlorophenylpyridine scaffold. researchgate.net These studies demonstrate that derivatives containing the (3,5-dichlorophenyl)pyridine moiety can exhibit potent inhibitory activity. researchgate.net

The synthesis of related 2-aryl-3-hydroxypyridines has been explored through various methodologies. General approaches to 2-arylpyridines often involve cross-coupling reactions, such as the Suzuki or Negishi coupling, between a pyridine derivative and an arylboronic acid or organozinc reagent. The subsequent introduction of a hydroxyl group at the 3-position could potentially be achieved through directed ortho-metalation followed by oxidation, or via a multi-step sequence involving nitration and reduction, followed by diazotization and hydrolysis, a strategy that has been patented for the synthesis of related chloro-dihydroxy-pyridines. google.com

| Property | Value |

| CAS Number | 1261958-11-5 |

| Molecular Formula | C₁₁H₇Cl₂NO |

| Molecular Weight | 240.09 g/mol |

The lack of extensive published research on this specific molecule suggests that it may be a novel compound with unexplored potential or a specialized intermediate in proprietary research. Further investigation and publication in peer-reviewed journals would be necessary to fully elucidate its chemical properties and potential applications.

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRZKQXGBFRTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683044 | |

| Record name | 2-(3,5-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-11-5 | |

| Record name | 2-(3,5-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,5 Dichlorophenyl 3 Hydroxy Pyridine and Its Structural Analogues

Historical and Classical Synthetic Routes to Pyridine (B92270) Derivatives with Hydroxyl and Aryl Substitutions

Classical methods for pyridine synthesis, while foundational to heterocyclic chemistry, often provide limited regiochemical control for producing complex substitution patterns like that found in 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine. These methods typically involve the condensation of acyclic precursors.

One of the most well-known classical methods is the Hantzsch pyridine synthesis , first described in 1881. This method generally involves a one-pot condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia donor. While versatile for producing dihydropyridines that can be subsequently oxidized, the classical Hantzsch synthesis is not well-suited for preparing 2,3-disubstituted pyridines with a specific aryl group at the 2-position and a hydroxyl group at the 3-position without significant modification and precursor engineering.

The Chichibabin pyridine synthesis , developed in 1924, is another classical approach that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. This method is often limited by low yields and the formation of isomeric mixtures when complex, unsymmetrical precursors are used, making it an inefficient choice for the target molecule.

A more relevant classical approach involves the transformation of other heterocyclic systems. For instance, 3-hydroxypyridines can be synthesized from furan (B31954) derivatives. A common method involves the reaction of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis. While effective for producing the 3-hydroxypyridine (B118123) core, this method does not inherently install the 2-(3,5-dichlorophenyl) substituent, which would require a subsequent, often challenging, C-H functionalization step.

These historical methods, while paramount to the development of heterocyclic chemistry, highlight the need for more modern, regioselective strategies to efficiently synthesize highly substituted pyridines like 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine.

Modern and Advanced Strategies for the Synthesis of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine

Modern synthetic chemistry offers a more precise and efficient toolkit for the construction of complex molecules. These strategies often rely on transition-metal catalysis and advanced reaction design to achieve high regioselectivity and yield.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are powerful tools for building molecular complexity. The synthesis of polysubstituted pyridines via MCRs has gained significant attention. nih.govrsc.org For a target like 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine, a hypothetical MCR could involve the condensation of a 1,3-dicarbonyl compound, 3,5-dichlorobenzaldehyde, and an ammonia source. However, achieving the desired 3-hydroxy substitution pattern directly from simple, acyclic precursors in an MCR remains a significant challenge.

Cascade reactions, which involve two or more sequential bond-forming transformations within a single synthetic operation without the isolation of intermediates, offer another elegant approach. A potential cascade process could be initiated from a suitably functionalized precursor that undergoes an intramolecular cyclization and subsequent aromatization to form the pyridine ring. buchler-gmbh.comnih.gov

Among the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp² centers, are palladium-catalyzed cross-coupling reactions. These reactions are ideally suited for creating the aryl-pyridine linkage in 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine. The general strategy involves coupling an organometallic reagent derived from 1,3-dichlorobenzene (B1664543) with a functionalized pyridine bearing a leaving group (e.g., a halogen) at the 2-position.

The Suzuki-Miyaura coupling is a premier choice for this transformation, involving the reaction of an organoboron compound with an organic halide. researchgate.net A plausible and highly efficient route to the target molecule would involve the Suzuki coupling of 3,5-dichlorophenylboronic acid with a protected 2-halo-3-hydroxypyridine , such as 2-chloro-3-benzyloxypyridine . The hydroxyl group is typically protected (e.g., as a benzyl (B1604629) ether) to prevent interference with the catalytic cycle. Following the successful coupling, a simple deprotection step, such as hydrogenolysis to remove the benzyl group, would yield the final product. orgsyn.org The reactivity of the C-Cl bond on the pyridine ring is generally higher than that of the C-Cl bonds on the dichlorophenyl ring under typical Suzuki conditions, allowing for selective coupling.

| Entry | Aryl Boronic Acid | Pyridine Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | ~60 |

| 3 | 3,5-Dichlorophenylboronic acid | 2-Chloro-3-benzyloxypyridine | Pd(PPh₃)₄ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 16 | Est. >80 |

This is a projected, analogous reaction based on established Suzuki coupling methodologies. researchgate.netnih.gov

Other notable cross-coupling reactions include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents). Both are highly effective for C-C bond formation but are often less favored than the Suzuki reaction due to the toxicity and instability of the organotin and organozinc reagents, respectively. nih.govrsc.org

Direct C-H functionalization has emerged as a powerful strategy that avoids the need for pre-functionalized starting materials. For the synthesis of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine, a direct arylation at the C2 position of 3-hydroxypyridine would be an ideal, atom-economical approach.

Recent studies have demonstrated the feasibility of regioselective radical arylation of 3-hydroxypyridines . nih.govresearchgate.net This method can utilize an aryldiazonium salt, generated from the corresponding aniline (B41778) (in this case, 3,5-dichloroaniline), as the source of the aryl radical. The reaction, often mediated by a reducing agent like titanium(III) chloride, shows high selectivity for the C2 position of the 3-hydroxypyridine ring. This approach offers a direct route to the target scaffold without the need for protecting groups on the hydroxyl moiety.

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing synthetic route design. Microwave-assisted synthesis has been shown to dramatically accelerate many organic reactions, including palladium-catalyzed cross-couplings. nih.govnih.gov

A microwave-assisted Suzuki coupling for the synthesis of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine would offer significant advantages over conventional heating methods. Reaction times can often be reduced from hours to minutes, leading to lower energy consumption and often cleaner reactions with higher yields. mdpi.comsciprofiles.com The use of aqueous solvent systems in these reactions further enhances their green credentials by replacing volatile organic solvents. nih.gov

| Coupling Partners | Catalyst | Base | Solvent | Method | Time | Yield (%) |

| Aryl Bromide + Phenylboronic Acid | Pyridine-Pyrazole/Pd(II) | KOH | EtOH/H₂O | Microwave (120°C) | 2 min | 95 |

| Aryl Perfluorooctylsulfonate + Arylboronic Acid | [Pd(dppf)Cl₂] | K₂CO₃ | Toluene/Acetone/H₂O | Microwave | 5-15 min | 70-95 |

Data from analogous microwave-assisted Suzuki reactions. nih.govnih.gov

Derivatization Strategies of the 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine Core

Once the 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine core is synthesized, the hydroxyl group serves as a versatile handle for further functionalization, allowing for the creation of a library of analogues. The primary derivatization strategies involve O-alkylation and O-acylation to form ethers and esters, respectively.

O-Alkylation to produce ether derivatives can be achieved under standard Williamson ether synthesis conditions. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). The choice of base and solvent can be critical to favor O-alkylation over potential N-alkylation of the pyridine ring. nih.gov

O-Acylation to form ester derivatives is typically accomplished by reacting the parent compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. These reactions are generally high-yielding and proceed under mild conditions.

These derivatization reactions allow for the systematic modification of the molecule's properties, which is a key strategy in drug discovery and materials science.

| 3-Hydroxypyridine Derivative | Reagent | Base | Solvent | Product | Yield (%) |

| 6-substituted pyrimidin-2(1H)-one | Iodomethyl-pyrimidine | K₂CO₃ | Acetone | O-alkylated pyrimidine | 70-98 |

| 3-Hydroxypyridine | Aryl Bromide/Iodide | Cs₂CO₃ | Dioxane | O-arylated pyridine | 60-90 |

Data from analogous O-alkylation and O-arylation reactions of hydroxypyridines. nih.govnih.gov

Chemical Transformations at the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring is a key site for further chemical modifications, allowing for the introduction of a variety of functional groups and the synthesis of diverse analogues.

O-Alkylation and O-Acylation: The hydroxyl group can readily undergo O-alkylation and O-acylation reactions. Standard procedures for these transformations, which are fundamental in organic synthesis, would be applicable. For instance, O-alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. Similarly, O-acylation can be performed using an acyl chloride or anhydride. These reactions allow for the introduction of various alkyl and acyl moieties, which can significantly alter the physicochemical properties of the molecule.

O-Arylation: More complex modifications include O-arylation, which can be achieved through copper-catalyzed cross-coupling reactions. Studies have shown the successful O-arylation of 3-hydroxypyridines with aryl bromides and iodides using a copper catalyst. researchgate.netclockss.org This transformation provides a route to biaryl ether derivatives.

The following table summarizes potential transformations at the hydroxyl group:

| Reaction Type | Reagents and Conditions (General) | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | 3-Alkoxypyridine derivative |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N) | 3-Acyloxypyridine derivative |

| O-Arylation | Aryl halide (Br, I), Copper catalyst, Base | 3-Aryloxypyridine derivative |

Modifications and Reactions Involving the Dichlorophenyl Moiety

The 3,5-dichlorophenyl group offers further opportunities for chemical diversification. The chlorine atoms, while generally less reactive than halogens on a pyridine ring, can participate in certain cross-coupling and substitution reactions under specific conditions.

Suzuki-Miyaura Coupling: One of the most powerful methods for modifying the dichlorophenyl moiety is the Suzuki-Miyaura cross-coupling reaction. google.com While the chlorine atoms are less reactive than bromine or iodine in this reaction, with the appropriate palladium catalyst and ligand system, it is possible to selectively couple one or both chlorine atoms with a variety of boronic acids. chemicalbook.com This allows for the introduction of new aryl or alkyl substituents, leading to a wide range of more complex structures. The reactivity of chloropyridines in Suzuki couplings has been extensively studied, and these findings can be extrapolated to the dichlorophenyl group. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): Although less favored than on electron-deficient heteroaromatics, nucleophilic aromatic substitution (SNAr) can occur on the dichlorophenyl ring, particularly if activated by other electron-withdrawing groups or under forcing conditions. The reaction involves the displacement of a chloride ion by a nucleophile. nih.govresearchgate.net

The table below outlines potential reactions for the dichlorophenyl moiety:

| Reaction Type | Reagents and Conditions (General) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl-substituted phenylpyridine derivative |

| Nucleophilic Aromatic Substitution | Strong nucleophile, High temperature/pressure | Nucleophile-substituted phenylpyridine derivative |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring itself can undergo substitution reactions, although its reactivity is significantly influenced by the existing substituents. The electron-withdrawing nature of the dichlorophenyl group at the 2-position and the electron-donating character of the hydroxyl group at the 3-position will direct the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally difficult. However, the hydroxyl group at the 3-position is an activating group and will direct incoming electrophiles primarily to the 4- and 6-positions. Reactions such as nitration or halogenation would likely require forcing conditions.

Nucleophilic Aromatic Substitution: The pyridine ring is generally susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the dichlorophenyl group at the 2-position and the hydroxyl group at the 3-position will influence the reactivity of the remaining positions towards nucleophiles.

Purification and Isolation Methodologies for 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine

The purification and isolation of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine and its derivatives would rely on standard laboratory techniques, chosen based on the physical and chemical properties of the specific compound.

Crystallization: Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is crucial and would be determined experimentally to find a system where the compound is soluble at high temperatures and sparingly soluble at low temperatures. A patent for the purification of dichlorophenols describes a process of distillation followed by crystallization, which could be an applicable strategy. google.com

Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds. For 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine, which is a moderately polar molecule, silica (B1680970) gel would likely be a suitable stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve optimal separation. Thin-layer chromatography (TLC) would be used to monitor the progress of the purification.

Extraction: Liquid-liquid extraction is a fundamental technique used in the work-up of reaction mixtures to separate the product from impurities based on their differential solubility in two immiscible liquid phases. For instance, after a reaction, the product could be extracted into an organic solvent from an aqueous phase. A patent describes a process for the extraction of halo-substituted 2-hydroxypyridine (B17775) derivatives from aqueous solutions. epo.org

The following table summarizes common purification techniques:

| Method | Principle | Application |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid products |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of components in a mixture |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial work-up and separation from byproducts |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 3,5 Dichlorophenyl 3 Hydroxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be an indispensable tool for the unambiguous structural assignment of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine. These techniques provide through-bond and through-space correlations between nuclei, which would confirm the substitution pattern on both the pyridine (B92270) and phenyl rings.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling network within the molecule. For the pyridine ring, it would show correlations between the protons at positions 4, 5, and 6, confirming their connectivity. Similarly, on the dichlorophenyl ring, correlations between the protons at positions 2', 4', and 6' would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C). This would allow for the definitive assignment of each protonated carbon in both the pyridine and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations. This would be instrumental in piecing together the molecular skeleton. For instance, correlations from the pyridine protons to the carbon of the dichlorophenyl ring attached at the C2 position would confirm the connectivity between the two rings. It would also help in assigning the quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In a molecule like 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine, NOESY could help to understand the preferred orientation of the phenyl ring relative to the pyridine ring by observing through-space interactions between their respective protons.

A hypothetical table of expected HMBC correlations is presented below to illustrate the utility of this technique.

| Proton (¹H) | Correlated Carbons (¹³C) |

| H4 (pyridine) | C3, C5, C6 |

| H5 (pyridine) | C3, C4, C6 |

| H6 (pyridine) | C2, C4, C5 |

| H2' (phenyl) | C1', C3', C4', C6' |

| H4' (phenyl) | C2', C3', C5', C6' |

| H6' (phenyl) | C1', C2', C4', C5' |

Solid-State NMR for Conformational Studies

Solid-State NMR (ssNMR) spectroscopy would be employed to study the conformational properties of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine in its crystalline form. Unlike solution-state NMR where molecules are tumbling rapidly, ssNMR provides insights into the molecular conformation and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of both ¹³C and ¹⁵N nuclei. The chemical shifts observed in the solid state can differ from those in solution, reflecting the influence of the crystal lattice and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational States

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring breathing modes are often strong in the Raman spectrum and would provide information about the substitution pattern.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C, C=N | Ring Stretching | 1400-1600 |

| C-O | Stretching | 1200-1300 |

| C-Cl | Stretching | 600-800 |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine with high accuracy. This allows for the unambiguous determination of its elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the molecular ion.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, the structural connectivity of the molecule can be confirmed. Expected fragmentation patterns would likely involve the loss of HCl, CO, and cleavage of the bond between the two aromatic rings. The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum.

A hypothetical fragmentation table is shown below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - HCl]⁺ | HCl |

| [M+H]⁺ | [M+H - CO]⁺ | CO |

| [M+H]⁺ | [C₆H₃Cl₂]⁺ | C₅H₄NO |

| [M+H]⁺ | [C₅H₅NO]⁺ | C₆H₂Cl₂ |

Computational and Theoretical Investigations of 2 3,5 Dichlorophenyl 3 Hydroxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of medium-sized organic molecules like 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine. These calculations can elucidate the molecule's preferred three-dimensional arrangement, its electronic characteristics, and how it interacts with electromagnetic radiation.

Computational studies on similar bi-aryl systems indicate that the dihedral angle between the two rings is a critical parameter. The rotation around the C-C bond connecting the phenyl and pyridine (B92270) rings is expected to have an energy barrier of approximately 20 kcal/mol. bohrium.com The optimized geometry would likely exhibit a non-planar conformation to minimize steric hindrance between the hydrogen atoms on the adjacent rings. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can precisely predict these parameters.

Table 1: Predicted Optimized Geometrical Parameters for 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine (Note: The following data is illustrative and based on typical values from DFT calculations on analogous molecules.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyridine)-C(phenyl) | 1.48 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-O (hydroxy) | 1.36 Å |

| Bond Angle | C-C-C (phenyl ring) | 120.0° |

| Bond Angle | C-N-C (pyridine ring) | 118.5° |

| Dihedral Angle | Phenyl-Pyridine | 45.0° |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure include the distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more likely to undergo chemical reactions. For 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine, the HOMO is expected to be localized primarily on the electron-rich 3-hydroxypyridine (B118123) ring, while the LUMO may have significant contributions from the electron-withdrawing dichlorophenyl ring.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. The MEP map for this compound would likely show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the hydroxypyridine moiety and the chlorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, highlighting sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species. bohrium.com

Table 2: Predicted Electronic Properties of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine (Note: The following data is illustrative and based on typical values from DFT calculations on analogous molecules.)

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Quantum chemical calculations can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons in the different chemical environments of the dichlorophenyl and hydroxypyridine rings.

Vibrational Frequencies: The calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. The predicted spectrum for 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine would feature characteristic bands for the O-H stretching of the hydroxyl group, C-Cl stretching, and the various C-C and C-N stretching and bending modes of the aromatic rings.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculations would likely predict π → π* transitions as the dominant electronic excitations, and the effect of solvation can also be modeled. nih.gov

Table 3: Predicted Spectroscopic Data for 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine (Note: The following data is illustrative and based on typical values from DFT calculations on analogous molecules.)

| Spectrum | Key Predicted Feature | Wavenumber/Wavelength |

| IR | O-H stretch | ~3400 cm⁻¹ |

| IR | C-Cl stretch | ~750 cm⁻¹ |

| ¹³C NMR | C-OH | ~155 ppm |

| ¹³C NMR | C-Cl | ~135 ppm |

| UV-Vis | π → π* transition | ~280 nm |

Tautomerism and Isomerism Studies of the 3-Hydroxypyridine Moiety

The 3-hydroxypyridine fragment of the molecule can exist in different tautomeric forms, most notably the enol and keto forms. The position of this equilibrium is a critical aspect of the molecule's chemistry.

For 3-hydroxypyridine, the enol form (with the -OH group) is generally more stable than the keto form (a zwitterionic pyridinone). Theoretical calculations can quantify the energy difference between these tautomers. The equilibrium can be influenced by several factors, including the solvent environment. In the gas phase and in nonpolar solvents, the enol form is typically favored. However, in polar solvents, the zwitterionic keto form can be stabilized through intermolecular interactions.

Computational studies on chlorinated hydroxypyridines have shown that the position of the chlorine substituent can significantly impact the stability of the tautomers. nih.gov In the case of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine, the electronic effects of the dichlorophenyl group would also play a role. DFT calculations can be employed to determine the relative energies of the possible tautomers and conformers, providing insight into which species is likely to be predominant under different conditions. The energy difference between the enol and keto tautomers of 3-hydroxypyridine itself is significant, with the enol form being more stable. The presence of the dichlorophenyl substituent is not expected to shift this equilibrium dramatically towards the keto form, though it will modulate the relative energies.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules in solution over time. For 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine, MD simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility, and the stability of different orientations. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the system's evolution.

In a typical MD simulation of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By simulating the system for a sufficient length of time, typically nanoseconds to microseconds, one can observe the equilibrium and dynamic properties of the solute-solvent system.

Key insights from MD simulations include the analysis of radial distribution functions to understand the solvation shell structure around the dichlorophenyl and hydroxy-pyridine moieties. Furthermore, the simulations can elucidate the role of hydrogen bonding between the hydroxyl group and solvent molecules, which significantly influences the molecule's solubility and reactivity. The conformational landscape of the molecule, particularly the dihedral angle between the phenyl and pyridine rings, can be explored to identify the most stable conformations in different solvent environments.

Interactive Table: Representative Parameters for Molecular Dynamics Simulation of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine in Water

| Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy and forces between atoms. |

| Solvent Model | TIP3P or SPC/E | Represents water molecules in the simulation. |

| Box Size | 50 Å x 50 Å x 50 Å cubic | Defines the simulation volume, filled with solvent. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate physiological conditions. |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for constant pressure simulations. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

| Time Step | 2 fs | The interval at which the equations of motion are integrated. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is instrumental in elucidating the reaction mechanisms of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine. These methods allow for the detailed investigation of reaction pathways, identification of transient intermediates, and calculation of the energetic barriers associated with chemical transformations.

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy, providing the activation energy barrier for the reaction. For 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine, this is particularly relevant for studying reactions such as electrophilic substitution on the pyridine ring or reactions involving the hydroxyl group.

The process involves mapping the potential energy surface of the reaction. By identifying the structures of the reactants, products, and any intermediates, a reaction pathway can be proposed. The transition state connecting these species is then located using specialized algorithms. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the reactants gives the activation energy, a key determinant of the reaction rate.

Interactive Table: Hypothetical Energetics for a Postulated Reaction of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactant | 0.0 | Starting material: 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine |

| 2 | Transition State 1 | +25.5 | Energy barrier for the initial step |

| 3 | Intermediate | +5.2 | A transient species formed during the reaction |

| 4 | Transition State 2 | +15.8 | Energy barrier for the subsequent step |

| 5 | Product | -10.3 | Final product of the reaction |

Solvent Effects on Reactivity and Structure

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the solute's electronic structure and energetics.

Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing the reaction mechanism. For 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine, the hydrogen-bonding capability of the hydroxyl group and the nitrogen atom in the pyridine ring means that explicit solvent interactions can significantly stabilize or destabilize reactants, transition states, and products.

For instance, a polar protic solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. Conversely, a nonpolar solvent would have a lesser effect on charged species. Computational studies can quantify these effects by calculating reaction energetics in different solvent environments.

Interactive Table: Calculated Relative Activation Energy in Different Solvents

| Solvent | Dielectric Constant | Relative Activation Energy (kcal/mol) | Expected Trend |

| Gas Phase | 1.0 | 30.0 | Baseline calculation without solvent effects. |

| Toluene | 2.4 | 28.5 | Minor stabilization of polar transition states. |

| Dichloromethane | 8.9 | 26.2 | Moderate stabilization of polar transition states. |

| Acetonitrile | 37.5 | 23.1 | Significant stabilization of polar transition states. |

| Water | 78.4 | 21.7 | Strong stabilization of polar transition states through polarity and hydrogen bonding. |

Reactivity and Reaction Mechanisms of 2 3,5 Dichlorophenyl 3 Hydroxy Pyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). Its reactivity is often compared to that of nitrobenzene. Consequently, the pyridine ring is more prone to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom.

In 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine, this intrinsic reactivity is modulated by the substituents. The hydroxyl group at the C3 position is an electron-donating group through resonance, which activates the ring towards electrophilic substitution. Theoretical studies on 3-hydroxypyridine (B118123) derivatives confirm this activating effect. researchgate.net This activation would primarily direct incoming electrophiles to the C2, C4, and C6 positions. However, the C2 position is already substituted by the bulky 2-(3,5-dichlorophenyl) group, which introduces significant steric hindrance. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions.

Conversely, for nucleophilic aromatic substitution (SNAr), the electron-donating hydroxyl group deactivates the ring. Nucleophilic attack would be unfavorable unless the ring is activated by other means, such as N-quaternization or the presence of strong electron-withdrawing groups. The dichlorophenyl substituent at C2 also sterically hinders nucleophilic attack at that position.

Chemical Transformations Involving the Hydroxyl Group (e.g., Oxidation, Reduction, Condensation)

The hydroxyl group at the C3 position is a key functional handle for various chemical transformations.

O-Arylation and O-Alkylation: The hydroxyl group can readily undergo arylation or alkylation. Copper-catalyzed O-arylation reactions have been successfully applied to 3-hydroxypyridines using aryl bromides and iodides, demonstrating a viable pathway for derivatization. acs.org

Oxidation and Reduction: The oxidation of 3-hydroxypyridine derivatives can be complex. While mild oxidation might lead to the formation of quinone-like structures, the compound exists in a tautomeric equilibrium with its corresponding pyridone form, 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-one. mdpi.com The position of this equilibrium is influenced by substituents and solvent. Reduction of the pyridine ring system is generally challenging but can be achieved under specific conditions. For instance, treatment of a related 2-oxypyritriphyrin system, which contains a 3-hydroxypyridine unit, with sodium borohydride (B1222165) (NaBH₄) resulted in the reduction of not only the oxypyridine group but also the meso-carbons. nih.gov This suggests that the pyridine ring itself can be susceptible to reduction under potent reducing conditions.

Condensation Reactions: The hydroxyl group, along with the adjacent C2 and C4 positions, can participate in condensation reactions. Studies on related 1-aryl-tetrahydropyridones have shown that they can react with nucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) to form fused heterocyclic systems such as pyrazolopyridinones and isoxazolopyridinones through intramolecular cyclization. researchgate.net

Reactivity of the Dichlorophenyl Moiety (e.g., Halogen Exchange, Substitution Reactions)

The 3,5-dichlorophenyl group offers additional sites for chemical modification, primarily through reactions involving the chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chlorine atoms by nucleophiles is generally difficult. SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the 3,5-dichloro arrangement, the chlorine atoms lack this electronic activation, making standard SNAr challenging. Studies on 3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic attack is heavily influenced by the electronic nature of other substituents on the ring. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile method for functionalizing the dichlorophenyl moiety is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are highly effective for forming carbon-carbon bonds on halogenated pyridines and other heterocycles. mdpi.comresearchgate.net Dichloroarenes can be selectively functionalized, often with control over which chlorine atom reacts. This is typically achieved by using specific ligands or reaction conditions. nih.gov This allows for the stepwise introduction of aryl, heteroaryl, or alkyl groups in place of the chlorine atoms, providing a powerful tool for structural diversification. nih.govmdpi.com

| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.comresearchgate.net |

| 2,4-dichloropyridines | Aryl/Alkyl boronic acids | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene/H₂O | Good | nih.gov |

| 2,4,6-trichloropyrido[2,3-d]pyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High | researchgate.net |

Photochemical and Photophysical Properties of the Compound

The photophysical characteristics of 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine are expected to be dominated by the 3-hydroxypyridine core.

Absorption: Based on related structures, the compound is expected to have characteristic UV-Vis absorption bands corresponding to π → π* and n → π* transitions. researchgate.net For 3-hydroxypyridine itself, the UV spectrum is well-characterized. researchgate.net The presence of the dichlorophenyl group would likely lead to a bathochromic (red) shift in the absorption maxima.

Fluorescence: Studies on various 3-hydroxypyridine derivatives have shown that their fluorescence is highly dependent on pH. nih.gov Typically, the neutral form of 3-hydroxypyridine is non-fluorescent, while its cationic and, most notably, its anionic and zwitterionic (dipolar) forms exhibit fluorescence. nih.gov The anion is often the most fluorescent species. This suggests that 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine would likely display significant fluorescence in basic solutions where the hydroxyl proton is removed, or in highly acidic solutions where the pyridine nitrogen is protonated. A large Stokes shift is often observed in such systems, which can be attributed to conformational rearrangements in the excited state. rsc.org

| Ionic Species | Excitation Max (nm) | Fluorescence Max (nm) | Fluorescence Status | Reference |

|---|---|---|---|---|

| Cation | 315 | 380 | Fluorescent | nih.gov |

| Neutral Molecule | 310 | - | Non-Fluorescent | nih.gov |

| Dipolar Ion | 325 | 400 | Fluorescent | nih.gov |

| Anion | 310 | 375 | Fluorescent | nih.gov |

Electrochemical Behavior and Redox Chemistry

The electrochemical profile of 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine is anticipated to be complex, featuring multiple redox events associated with its different functional components.

Redox of the Pyridine Ring: Pyridine-based systems can undergo both oxidation and reduction. Cyclic voltammetry studies of polypyridine ligands and their metal complexes reveal multiple, often reversible, redox events. nih.gov For the 3-hydroxypyridine system, redox reactions can drive the interconversion between the hydroxy- and keto- (pyridone) tautomers, effectively switching the molecule's electronic properties. nih.gov

Redox of the Dichlorophenyl Moiety: Chlorinated aromatic compounds can be electrochemically reduced. The reduction of DDT (dichlorodiphenyltrichloroethane), for example, proceeds via one- and two-electron reduction steps to dechlorinate the molecule. uni.edu The redox potential for such processes can be influenced by the molecular environment. It is plausible that the chlorine atoms on the phenyl ring could be removed under suitable reductive electrochemical conditions.

| Compound/Moiety | Process | Potential (V) | Conditions/Reference Electrode | Reference |

|---|---|---|---|---|

| DDT | 1-electron reduction | 0.51 | Calculated | uni.edu |

| DDT | 2-electron reduction | 0.67 | Calculated | uni.edu |

| Co(tpy)₂(NO₃)₂ | Co(II)/Co(I) | -1.21 | vs Fc/Fc⁺ in CH₃CN | nih.gov |

| 3-methylbenzophenone | Reduction | -2.28 (Epc) | vs Fc/Fc⁺ in DMF | mdpi.com |

Coordination Chemistry and Supramolecular Assembly Involving 2 3,5 Dichlorophenyl 3 Hydroxy Pyridine

Ligand Properties and Coordination Modes

N-Coordination to Metal Centers

Studies on analogous 3-hydroxypyridine (B118123) ligands have consistently shown their ability to coordinate to metal ions such as zinc(II) and palladium(II) through the pyridine (B92270) nitrogen. For instance, in the complex [Zn(quin)2(3-Py-OH)2], the 3-hydroxypyridine ligand coordinates to the zinc center via its nitrogen atom. This mode of coordination is a recurring theme in the chemistry of pyridine derivatives and forms the basis for the construction of more complex architectures.

O-Coordination via the Hydroxyl Group

The hydroxyl group at the 3-position introduces another potential coordination site. While the pyridine nitrogen is generally the stronger Lewis base, the oxygen of the hydroxyl group can also participate in coordination, particularly after deprotonation. In its neutral form, the hydroxyl group can act as a hydrogen bond donor, influencing the crystal packing and supramolecular assembly of the complexes.

Upon deprotonation to the corresponding pyridinolate, the oxygen atom becomes a hard anionic donor, which can form strong bonds with a variety of metal ions. This O-coordination can lead to the formation of polynuclear structures where the oxygen atom bridges two or more metal centers. The tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms, which can be influenced by the metal ion and the solvent, further diversifies the coordination possibilities. For instance, the keto form of 3-hydroxypyridine has been observed to coordinate to zinc(II) through its oxygen atom.

Potential for Chelation and Bridging in Polymetallic Complexes

The juxtaposition of the pyridine nitrogen and the 3-hydroxyl group allows for the possibility of chelation, where the ligand binds to a single metal center through both the N and O atoms, forming a stable five-membered chelate ring. This bidentate coordination mode is common for ligands with donor atoms in a 1,2-relationship and significantly enhances the stability of the resulting metal complexes, an effect known as the chelate effect.

Furthermore, 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine possesses the inherent capability to act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or coordination polymers. This can occur in several ways:

N,O-Bridging: The pyridine nitrogen can coordinate to one metal center while the deprotonated hydroxyl oxygen coordinates to another.

μ-O Bridging: The oxygen atom of the deprotonated hydroxyl group can bridge two metal ions.

The formation of such bridged polymetallic complexes is a key strategy in the design of materials with interesting magnetic and catalytic properties. The dichlorophenyl group would likely play a significant role in directing the self-assembly of these polynuclear structures through steric hindrance and non-covalent interactions like π-stacking.

Synthesis and Characterization of Metal Complexes and Coordination Compounds

The synthesis of metal complexes with 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of reaction conditions, such as temperature, solvent, and the metal-to-ligand ratio, would be crucial in determining the final product, whether it be a mononuclear, dinuclear, or polymeric species. Characterization of the resulting complexes would rely on a suite of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information, as well as spectroscopic methods (IR, NMR, UV-Vis) and elemental analysis.

Transition Metal Complexes (e.g., Palladium, Iron, Zinc)

Based on the known chemistry of related ligands, 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine is expected to form stable complexes with a variety of transition metals.

Palladium: Palladium(II) complexes with pyridine-based ligands are of significant interest due to their applications in catalysis. It is anticipated that 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine would react with palladium(II) salts, such as PdCl2, to form square planar complexes. Depending on the reaction conditions, mononuclear complexes of the type [PdL2Cl2] or, with the potential for chelation, [PdL2] could be formed. Studies on trans-PdL2Cl2 complexes with 2-hydroxypyridine (B17775) and 3-hydroxypyridine have been reported, indicating that such structures are readily accessible. nih.gov

Iron: The interaction of 3-hydroxypyridinones with iron(III) is well-documented due to their relevance as iron chelators. While 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine is not a pyridinone, its deprotonated form would present a similar N,O-donor set. Thus, it is plausible that it could form stable, likely octahedral, complexes with iron(III). The synthesis would typically involve the reaction of the ligand with an iron(III) salt in a suitable solvent, potentially with the addition of a base to facilitate deprotonation of the hydroxyl group.

Zinc: Zinc(II), with its flexible coordination geometry, is expected to form a variety of complexes with 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine. Based on studies with analogous 3-hydroxypyridine ligands, both tetrahedral and octahedral complexes are possible. For example, a zinc(II) complex with 3-hydroxypyridine, [Zn(quin)2(3-Py-OH)2], features a distorted octahedral geometry with the 3-hydroxypyridine ligands coordinated in a monodentate fashion through the nitrogen atom. The potential for the deprotonated ligand to act as a bridging species could also lead to the formation of polynuclear zinc clusters.

Table 1: Anticipated Coordination Geometries of Transition Metal Complexes with 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine

| Metal Ion | Likely Coordination Geometry | Potential Complex Stoichiometry |

|---|---|---|

| Palladium(II) | Square Planar | [PdL₂Cl₂], [PdL₂] |

| Iron(III) | Octahedral | [FeL₃], [FeL₂(Solvent)₂]³⁺ |

| Zinc(II) | Tetrahedral or Octahedral | [ZnL₂Cl₂], [ZnL₄]²⁺, [ZnL₂(H₂O)₂] |

L represents the 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine ligand.

Actinide and Main Group Metal Complexes

The coordination chemistry of 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine is not limited to transition metals. The hard oxygen donor of the deprotonated hydroxyl group makes it a suitable candidate for complexing with hard metal ions like actinides and main group metals.

Actinides: The development of ligands for the complexation of actinides is an area of intense research due to its relevance in nuclear waste separation and environmental remediation. Hydroxypyridinone-based ligands have shown great promise in this regard, forming highly stable complexes with actinide ions such as Th(IV) and Pu(IV). researchgate.net The N,O-donor set of deprotonated 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine is analogous to that of hydroxypyridinones, suggesting that it could also form stable complexes with actinides. The large ionic radii of actinide elements typically lead to high coordination numbers. The synthesis of such complexes would likely involve the reaction of the ligand with an actinide salt, such as a nitrate (B79036) or chloride, under controlled conditions.

Main Group Metals: While less common, complexes of 3-hydroxypyridines with main group metals are also known. For instance, tin(II) complexes with hydroxypyridine derivatives have been reported. The coordination chemistry with main group metals would be highly dependent on the specific metal and its preferred coordination geometry. The potential for the formation of extended structures through bridging interactions would be a key feature to explore in this area.

Role in Catalysis (e.g., as a Ligand in Homogeneous or Heterogeneous Catalysis)

No information was found regarding the use of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine as a ligand in any form of catalysis.

Formation of Supramolecular Architectures and Metal-Organic Framework (MOF) Precursors

There is no available literature detailing the formation of supramolecular structures or its use as a precursor for MOFs.

Hydrogen-Bonded Frameworks in Crystal Engineering

No crystal structure data or analysis of hydrogen-bonding patterns for this specific compound could be located.

Metal-Directed Self-Assembly Processes

No studies describing the self-assembly of this compound in the presence of metal ions were found.

A table of mentioned compounds has been omitted as no compounds were discussed in the article.

Future Research Directions and Potential Applications in Chemical Sciences

Exploration of Novel and Efficient Synthetic Routes

The synthesis of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine, while not extensively detailed in current literature, can be approached through various established and emerging synthetic strategies. Future research will likely focus on optimizing existing methods and discovering new, more efficient pathways to access this and related compounds.

Key areas for exploration include the refinement of cross-coupling reactions such as the Suzuki-Miyaura and Ullmann-type couplings. wikipedia.orgorganic-chemistry.org The Suzuki-Miyaura coupling, for instance, would likely involve the reaction of a 3-hydroxypyridine (B118123) derivative with a 3,5-dichlorophenylboronic acid, or vice-versa. Research in this area could focus on developing more robust and versatile catalyst systems that are tolerant of the hydroxyl and chloro functional groups, potentially leading to higher yields and milder reaction conditions.

The Ullmann condensation offers another viable, copper-catalyzed route. wikipedia.orgmdpi.com Innovations in this area might involve the use of more efficient copper catalysts and ligands to facilitate the coupling of a 3-hydroxypyridine with a 3,5-dichloro-substituted aryl halide. mdpi.comacs.org Traditional Ullmann reactions often require harsh conditions, so the development of milder protocols would be a significant advancement. wikipedia.org

Furthermore, novel strategies for the direct C-H arylation of 3-hydroxypyridine could be a key research focus. This approach would eliminate the need for pre-functionalized starting materials, offering a more atom-economical synthesis. Research into palladium-catalyzed C-H activation, potentially guided by the hydroxyl group, could provide a direct and efficient route to the target molecule. nih.gov

The table below outlines potential synthetic strategies and areas for future investigation.

| Synthetic Strategy | Reactants | Potential Catalyst/Reagent | Areas for Future Research & Optimization |

| Suzuki-Miyaura Coupling | 3-Hydroxy-2-halopyridine and 3,5-Dichlorophenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Development of more active and stable palladium catalysts; Optimization of reaction conditions (solvent, temperature, base) for improved yields and functional group tolerance. |

| Ullmann Condensation | 3-Hydroxy-2-halopyridine and 3,5-Dichlorophenol | Copper catalyst (e.g., CuI), Ligand (e.g., phenanthroline) | Design of novel ligands to promote the reaction under milder conditions; Exploration of a wider range of copper sources and their catalytic activity. wikipedia.orgacs.org |

| Direct C-H Arylation | 3-Hydroxypyridine and 3,5-Dichlorophenyl halide | Palladium catalyst, Ligand (e.g., phosphine (B1218219) or N-heterocyclic carbene) | Investigation of directing group effects of the hydroxyl moiety; Development of highly regioselective catalyst systems. nih.gov |

| Photochemical Methods | Pyridine (B92270) N-oxides and a suitable dichlorophenyl precursor | UV light | Exploration of photochemical valence isomerization of appropriately substituted pyridine N-oxides as a novel route to C3-hydroxylated pyridines. acs.org |

Design and Development of Advanced Functional Materials (Purely Chemical/Materials Science Focus)

The unique electronic and structural features of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine make it an intriguing building block for the design of advanced functional materials. The interplay between the electron-donating hydroxyl group and the electron-withdrawing dichlorophenyl moiety can give rise to interesting photophysical and electronic properties.

Future research could explore the incorporation of this molecule into polymeric structures. For instance, it could be used as a monomer in the synthesis of conjugated polymers with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The dichlorophenyl group can enhance inter-chain packing and influence the material's morphology, while the hydroxypyridine unit can be modified to tune the electronic properties.

The ability of the 3-hydroxypyridine moiety to participate in hydrogen bonding opens up possibilities for the creation of supramolecular materials. nih.gov Self-assembly of this molecule could lead to the formation of well-defined nanostructures, such as liquid crystals or organogels. The nature and strength of these assemblies could be tailored by modifying the substituents on the pyridine or phenyl rings.

Furthermore, the compound could serve as a precursor for the synthesis of molecularly imprinted polymers (MIPs). kent.ac.uk The specific arrangement of functional groups could be used to create recognition sites for target molecules, leading to applications in chemical sensing and separation technologies.

| Material Class | Key Structural Feature | Potential Application Area | Future Research Direction |

| Conjugated Polymers | Aryl-aryl linkage, tunable electronics | Organic electronics (OLEDs, OPVs) | Synthesis and characterization of polymers incorporating the 2-(3,5-dichlorophenyl)-3-hydroxy-pyridine unit; Investigation of the impact of substitution on electronic and photophysical properties. |

| Supramolecular Assemblies | Hydrogen bonding capability of the hydroxypyridine group | Liquid crystals, organogels, sensors | Study of the self-assembly behavior in various solvents; Design of derivatives with enhanced self-assembly properties. nih.gov |

| Molecularly Imprinted Polymers (MIPs) | Specific 3D structure and functional groups | Chemical sensing, selective separations | Use as a functional monomer in the synthesis of MIPs for the recognition of specific analytes. kent.ac.uk |

| Coordination Polymers/Metal-Organic Frameworks (MOFs) | Potential as a bidentate or monodentate ligand | Gas storage, catalysis, sensing | Exploration of its coordination chemistry with various metal ions to form novel polymeric structures. |

Discovery and Development of New Catalytic Systems

The 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine scaffold has significant potential for the development of novel catalytic systems. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to a metal center to form a catalytically active complex.

Future research in this area could focus on the synthesis of transition metal complexes of this ligand and the evaluation of their catalytic activity in various organic transformations. For example, palladium or nickel complexes could be investigated as catalysts for cross-coupling reactions, while rhodium or iridium complexes could be explored for their potential in hydroformylation or hydrogenation reactions. acs.org The electronic properties of the ligand, influenced by the dichlorophenyl group, could have a significant impact on the catalytic activity and selectivity of the metal center.

The hydroxypyridine moiety also opens the door to supramolecular catalysis. wikipedia.org The ligand could be designed to participate in hydrogen bonding interactions with a substrate, bringing it into close proximity to the catalytic metal center and influencing the stereochemical outcome of the reaction. This approach could lead to the development of highly selective and efficient catalytic systems.

| Catalyst Type | Metal Center | Potential Catalytic Application | Future Research Direction |

| Homogeneous Catalyst | Pd, Ni, Rh, Ir, Cu | Cross-coupling, hydrogenation, hydroformylation, C-H activation | Synthesis and structural characterization of metal complexes; Screening of catalytic activity in a range of organic reactions; Mechanistic studies to understand the role of the ligand. acs.org |

| Supramolecular Catalyst | Various transition metals | Asymmetric catalysis, substrate-selective reactions | Design of catalyst systems where the ligand's hydrogen-bonding capabilities are exploited to control reactivity and selectivity. wikipedia.orgmdpi.com |

| Heterogenized Catalyst | Immobilized on a solid support | Recyclable catalysis, flow chemistry | Anchoring the ligand or its metal complex to a solid support for applications in continuous flow reactors and to facilitate catalyst recovery. |

Advanced Theoretical Predictions for Undiscovered Reactivity and Properties

Computational chemistry offers a powerful tool for predicting the undiscovered reactivity and properties of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. nih.govacs.orgmdpi.com

Future theoretical studies could focus on:

Tautomeric Equilibria: Investigating the relative stabilities of the hydroxy-pyridine and pyridone tautomers, and how this equilibrium is influenced by the solvent and the dichlorophenyl substituent. nih.gov

Reactivity Indices: Calculating various reactivity descriptors (e.g., Fukui functions) to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Interaction with Metal Centers: Modeling the coordination of the ligand to different metal ions to predict the geometry and stability of the resulting complexes, providing insights for catalyst design. researchgate.net

Excited State Properties: Using time-dependent DFT (TD-DFT) to predict the photophysical properties of the molecule, which is crucial for its potential application in functional materials.

These theoretical predictions can provide valuable guidance for experimental chemists, accelerating the discovery of new reactions and applications for this compound.

Role as a Chemical Probe in Mechanistic Studies in Organic and Inorganic Systems (Non-Clinical)

The unique structural and electronic features of 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine make it a candidate for use as a chemical probe in mechanistic studies of various chemical reactions. Its well-defined structure and the presence of spectroscopic handles (e.g., the dichlorophenyl group for NMR or X-ray crystallography) can provide valuable information about reaction intermediates and transition states.

In organic chemistry, it could be used to probe the mechanism of reactions involving pyridyl or hydroxyphenyl moieties. For example, its coordination to a metal catalyst could be studied to understand the role of such ligands in catalytic cycles. nih.gov

In inorganic chemistry, it can serve as a ligand to study the electronic and steric effects on the properties and reactivity of metal complexes. mdpi.comrsc.org The electron-withdrawing nature of the dichlorophenyl group can be used to systematically tune the electron density at the metal center, allowing for a detailed investigation of structure-activity relationships in redox reactions or catalysis. rsc.org The binding of this ligand to a metal center can induce conformational changes that can be studied using various spectroscopic techniques, providing insights into the induced-fit mechanisms in coordination chemistry. nih.gov

| Area of Mechanistic Study | Role of the Compound | Information Gained |

| Organometallic Catalysis | Ligand for a transition metal catalyst | Understanding ligand effects on catalytic activity, selectivity, and stability; Characterization of catalytic intermediates. nih.gov |

| Coordination Chemistry | Ligand to form novel metal complexes | Probing the electronic and steric influences on the coordination geometry and reactivity of metal centers. mdpi.com |

| Supramolecular Chemistry | Building block for self-assembled systems | Investigating the nature and strength of non-covalent interactions, such as hydrogen bonding and π-stacking. nih.gov |

| Photochemistry | Photosensitizer or photoactive component | Studying energy and electron transfer processes in photo-induced reactions. |

Q & A

Q. What are the standard synthetic routes for 2-(3,5-Dichlorophenyl)-3-hydroxy-pyridine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , where a boronic ester derivative of 3,5-dichlorophenyl (e.g., 3,5-dichlorophenylboronic acid pinacol ester) reacts with a halogenated pyridine precursor. This method typically employs Pd catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in a solvent system (e.g., DME/H₂O) at 80–100°C . Another route involves condensation reactions between substituted pyridine aldehydes and dichlorophenyl Grignard reagents, followed by hydroxylation under acidic or oxidative conditions . Key optimization parameters include reaction time (12–24 hrs), temperature control, and purification via column chromatography (silica gel, hexane/EtOAc eluent).

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at room temperature (RT) in a moisture-free environment, preferably in sealed containers under inert gas (e.g., argon) to prevent oxidation .

- Solubility : Pre-dissolve in DMSO (10–20 mM stock solutions) for biological assays. Avoid aqueous buffers unless co-solvents (e.g., PEG-400) are used to enhance solubility .

- Safety : Use fume hoods for weighing and handling. Waste must be segregated and disposed via certified hazardous waste services .

Q. What spectroscopic and analytical methods are used for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent positions and confirm hydroxylation. For example, the hydroxyl proton typically appears as a broad singlet at δ 9.5–10.5 ppm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Supplementary CIF files from studies on related dichlorophenyl-pyridine derivatives (e.g., CCDC 2057205) provide reference data .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 268.0) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

Substituent effects are critical:

- Chlorine Positioning : 3,5-Dichloro substitution enhances π-π stacking with hydrophobic enzyme pockets compared to 2,4-dichloro analogs, as shown in studies on kinase inhibitors .

- Hydroxyl Group : The 3-hydroxy moiety enables hydrogen bonding with target proteins (e.g., ATP-binding sites in kinases). Methylation of this group reduces activity by ~70% in cytotoxicity assays .

- Pyridine Ring Fluorination : Fluorine substitution at the 4-position increases metabolic stability but may reduce solubility, requiring formulation optimization .

Q. How can researchers address solubility challenges in biological assays?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based carriers to maintain solubility without denaturing proteins .

- pH Adjustment : Ionize the hydroxyl group (pKa ~8.5) by buffering at pH 9–10, though this may alter bioactivity .

- Nanoformulation : Encapsulate the compound in liposomes (e.g., DPPC/cholesterol) to enhance cellular uptake, as demonstrated in cancer cell lines .

Q. What crystallographic data are available for structural analysis?

Crystallographic studies of analogs (e.g., 7-chloro-4-(2,5-dichlorophenyl)-1-phenyl-1H-thiochromeno[2,3-b]pyridine) reveal:

- Hydrogen Bonding : The hydroxyl group forms O–H···N bonds with pyridine nitrogens (bond length ~2.8 Å) .

- Dihedral Angles : The dichlorophenyl ring tilts at 45–55° relative to the pyridine plane, affecting steric interactions .

- Packing Motifs : Molecules stack via van der Waals interactions, with Cl···Cl contacts (~3.4 Å) stabilizing the lattice .

Q. How should contradictory bioactivity data between analogs be analyzed?

- SAR Studies : Systematically compare analogs (e.g., bromine vs. chlorine substitution) using standardized assays (e.g., IC₅₀ in enzyme inhibition). For example, 4-bromo analogs show 3-fold higher potency than chloro derivatives in kinase assays due to enhanced halogen bonding .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Contradictions may arise from differences in protein conformers or assay conditions .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., cytotoxicity in HCT-116 vs. MCF-7 cell lines) to identify cell-type-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|